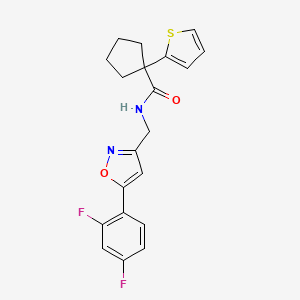
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H18F2N2O2S and its molecular weight is 388.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes an isoxazole ring, a thiophene moiety, and a cyclopentanecarboxamide group, which collectively contribute to its pharmacological properties.
- Molecular Formula : C21H17F2N3O3
- Molecular Weight : 397.4 g/mol
- CAS Number : 1021217-04-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluorophenyl and isoxazole components enhance its binding affinity to specific enzymes and receptors, potentially leading to modulation of their activities. This interaction can result in various biological effects, including:
- Enzyme Inhibition : Compounds with isoxazole rings often exhibit inhibitory effects on enzymes involved in critical metabolic pathways.
- Receptor Modulation : The structural characteristics allow for the modulation of receptor signaling pathways, which can influence cellular responses.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of this compound in animal models of epilepsy. The compound demonstrated significant efficacy in reducing seizure frequency and severity, suggesting a promising avenue for the development of new antiepileptic drugs.
Antimicrobial and Anti-inflammatory Effects
Preliminary research indicates that this compound may possess antimicrobial and anti-inflammatory properties. The presence of the difluorophenyl substituent is believed to enhance these effects by increasing lipophilicity, which optimizes the compound's interaction with target proteins involved in inflammatory responses.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticonvulsant activity | The compound significantly reduced seizure activity in rodent models compared to control groups. |
| Study 2 | Investigate antimicrobial properties | Exhibited notable inhibition against bacterial strains, indicating potential as an antimicrobial agent. |
| Study 3 | Assess anti-inflammatory effects | Showed reduced levels of pro-inflammatory cytokines in vitro, suggesting anti-inflammatory potential. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Isoxazole Ring : Utilizing β-keto esters and hydroxylamine hydrochloride under acidic conditions.
- Introduction of Difluorophenyl Group : Achieved through nucleophilic substitution reactions.
- Coupling with Thiophene and Cyclopentanecarboxamide : Finalized through amide bond formation using coupling reagents such as DCC (N,N’-dicyclohexylcarbodiimide).
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2S/c21-13-5-6-15(16(22)10-13)17-11-14(24-26-17)12-23-19(25)20(7-1-2-8-20)18-4-3-9-27-18/h3-6,9-11H,1-2,7-8,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEZCNZRTSSHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














